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Compound of Interest

Compound Name: GPR41 agonist-1

Cat. No.: B417757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of GPR41 agonist-1 against other commercially

available synthetic agonists for the G-protein coupled receptor 41 (GPR41), a promising

therapeutic target for metabolic and inflammatory diseases. Due to the limited publicly available

data on the specific performance of GPR41 agonist-1 (also known as Compound 9), this

document focuses on providing a framework for comparison and detailed analysis of two other

well-characterized synthetic GPR41 agonists: AR420626 and Compound 1-3.

Introduction to GPR41
GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a Gi/o-coupled GPCR activated

by short-chain fatty acids (SCFAs) like propionate, butyrate, and acetate, which are produced

by the gut microbiota. Activation of GPR41 has been linked to various physiological processes,

including the regulation of insulin secretion, energy homeostasis, and inflammatory responses,

making it an attractive target for drug discovery in the context of type 2 diabetes, obesity, and

inflammatory bowel disease.

Comparative Performance of Synthetic GPR41
Agonists
The development of synthetic agonists for GPR41 aims to overcome the low potency and poor

pharmacokinetic properties of its endogenous ligands. This section compares the available
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quantitative data for GPR41 agonist-1, AR420626, and Compound 1-3.

Data Presentation

Agonist
Chemical
Name/Alias

Potency
(EC50/IC50)

Efficacy
(Emax)

Selectivity
Vendor/Sou
rce
(Example)

GPR41

agonist-1
Compound 9

Data not

publicly

available

Data not

publicly

available

Stated as a

potent

GPR41

agonist

MedChemEx

press

AR420626 N/A

IC50 = 117

nM[1], EC50

= 270 nM[2]

Full agonist

(data relative

to propionate)

Selective for

GPR41 over

GPR43

MedChemEx

press,

Cayman

Chemical

Compound 1-

3

Arena

Pharmaceutic

als

EC50 = 320 ±

50 nM[3][4]

Agonist

activity

confirmed

Selective for

GPR41

Described in

literature[3]

Note: The potency values for AR420626 are presented as both IC50 (from a competitive

binding assay) and EC50 (from a functional assay), which may account for the difference in

reported values. The efficacy of synthetic agonists is often compared to the maximal response

induced by the natural ligand, propionate.

Signaling Pathways and Experimental Workflows
Understanding the downstream signaling of GPR41 and the typical experimental procedures

for characterizing its agonists is crucial for interpreting comparative data.

GPR41 Signaling Pathway
Activation of the Gi/o-coupled GPR41 receptor by an agonist leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ

subunits can also activate downstream signaling cascades, including the Phosphoinositide 3-

kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways (p38 and JNK).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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